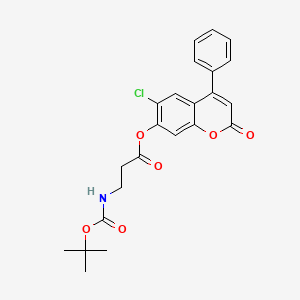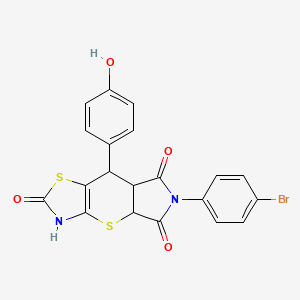
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound has the molecular formula
Chemical Structure: C23H22ClNO6
and an average mass of approximately 443.88 Da .Brief Introduction: This compound belongs to the class of chromenones, which are derivatives of chromene (a fused benzopyran) with a ketone group at position 2. The presence of a chloro substituent at position 6 and a phenyl group at position 4 adds structural complexity. The N-(tert-butoxycarbonyl)-β-alaninate moiety is attached to the chromenone core.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may vary, a common approach involves the condensation of a phenyl-substituted chromenone with N-(tert-butoxycarbonyl)-β-alanine under appropriate conditions.
Reaction Conditions: The reaction typically occurs under basic conditions, with the tert-butoxycarbonyl (Boc) protecting group on β-alanine facilitating the reaction.
Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it is likely synthesized in research laboratories rather than on an industrial scale.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The major products depend on the specific reaction and regioselectivity. For instance, reduction of the ketone group yields a secondary alcohol.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate for the synthesis of more complex molecules due to its unique structure.
Biology and Medicine: Research may explore its potential as a pharmacophore or as a scaffold for drug development.
Industry: Its applications in industry are less well-documented, but it could find use in specialty chemicals or materials.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. Further research is needed to elucidate its biological targets and pathways.
Comparison with Similar Compounds
Uniqueness: The combination of a chromenone core, chloro substitution, and N-(tert-butoxycarbonyl)-β-alaninate side chain makes this compound unique.
Similar Compounds: While I don’t have a direct list of similar compounds, related chromenones and β-alanine derivatives would be relevant for comparison.
Properties
Molecular Formula |
C23H22ClNO6 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C23H22ClNO6/c1-23(2,3)31-22(28)25-10-9-20(26)30-19-13-18-16(11-17(19)24)15(12-21(27)29-18)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,25,28) |
InChI Key |
FEZXYWJGEWINLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12155827.png)
![4-fluoro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12155835.png)
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyrazine-2-carboxamide](/img/structure/B12155843.png)
![3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12155857.png)
![N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12155862.png)
![5-{[(2Z)-3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12155863.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155878.png)
![5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B12155880.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B12155892.png)
![1-[3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole](/img/structure/B12155893.png)
![2-(4-tert-butylphenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B12155900.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155916.png)
![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12155918.png)

